(4-Methylpiperidin-3-yl)methanol
Overview
Description
(4-Methylpiperidin-3-yl)methanol is an organic compound with the molecular formula C7H15NO It is a derivative of piperidine, featuring a hydroxymethyl group attached to the third carbon of the piperidine ring and a methyl group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
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Reduction of 4-Methylpiperidin-3-one: : One common method involves the reduction of 4-methylpiperidin-3-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
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Hydroxymethylation of 4-Methylpiperidine: : Another approach is the hydroxymethylation of 4-methylpiperidine using formaldehyde and a base such as sodium hydroxide (NaOH). This reaction proceeds via a Mannich-type mechanism, where the formaldehyde reacts with the amine to form the hydroxymethyl derivative.
Industrial Production Methods
In industrial settings, the production of (4-Methylpiperidin-3-yl)methanol often involves continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of 4-methylpiperidin-3-one in the presence of a suitable catalyst (e.g., palladium on carbon) is a preferred method due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : (4-Methylpiperidin-3-yl)methanol can undergo oxidation to form 4-methylpiperidin-3-one. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : The compound can be further reduced to form 4-methylpiperidine using strong reducing agents like LiAlH4.
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Substitution: : The hydroxyl group can be substituted with various functional groups through reactions with halogenating agents (e.g., thionyl chloride, SOCl2) to form corresponding chlorides, which can then undergo further nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in ethanol, LiAlH4 in THF.
Substitution: SOCl2 in dichloromethane (DCM), phosphorus tribromide (PBr3) in ether.
Major Products
Oxidation: 4-Methylpiperidin-3-one.
Reduction: 4-Methylpiperidine.
Substitution: 4-Methylpiperidin-3-yl chloride.
Scientific Research Applications
Chemistry
(4-Methylpiperidin-3-yl)methanol is used as an intermediate in the synthesis of various organic compounds. Its hydroxyl group allows for further functionalization, making it a versatile building block in organic synthesis.
Biology
In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine
The compound has potential applications in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system. Its structural similarity to other bioactive piperidine derivatives makes it a candidate for drug design and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism by which (4-Methylpiperidin-3-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinemethanol: Similar structure but lacks the methyl group at the fourth position.
3-Piperidinemethanol: Hydroxyl group attached to the third carbon but lacks the methyl group.
4-Methylpiperidine: Lacks the hydroxymethyl group.
Uniqueness
(4-Methylpiperidin-3-yl)methanol is unique due to the presence of both a hydroxymethyl and a methyl group on the piperidine ring. This dual functionality allows for diverse chemical reactions and applications, distinguishing it from other piperidine derivatives.
Properties
IUPAC Name |
(4-methylpiperidin-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-2-3-8-4-7(6)5-9/h6-9H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQYEHVFBWMPDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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